Cas no 923173-87-9 (3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoicacid)

3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a 2-oxo-2-pyrrolidin-1-yl-ethoxy moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. The pyrrolidinone group enhances solubility and bioavailability, while the carboxylic acid functionality allows for further derivatization, such as esterification or amidation. Its balanced lipophilicity and polarity contribute to improved pharmacokinetic properties in drug development. The compound is particularly useful in designing protease inhibitors, CNS-active agents, and other bioactive molecules. High purity grades ensure consistent performance in research and industrial applications. Proper handling requires standard laboratory precautions due to potential irritant properties.
3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoicacid structure
923173-87-9 structure
Product Name:3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoicacid
CAS No:923173-87-9
MF:C13H15NO4
MW:249.262503862381
MDL:MFCD09221904
CID:3047054
Update Time:2025-05-19

3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoicacid Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid
    • 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoicacid
    • MDL: MFCD09221904
    • Inchi: 1S/C13H15NO4/c15-12(14-6-1-2-7-14)9-18-11-5-3-4-10(8-11)13(16)17/h3-5,8H,1-2,6-7,9H2,(H,16,17)
    • InChI Key: IDRPAQYBUPWQTD-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C(=O)O)C=1)CC(N1CCCC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5

3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoicacid Pricemore >>

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Additional information on 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoicacid

3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid: A Comprehensive Overview

3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid, identified by the CAS number 923173-87-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure featuring a benzoic acid moiety linked to a pyrrolidone group via an ethoxy bridge, has garnered attention due to its potential applications in drug development and material science. Recent studies have highlighted its role in modulating cellular pathways, making it a promising candidate for therapeutic interventions.

The molecular structure of 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid is notable for its functional groups, which include the pyrrolidone ring, a lactam structure known for its stability and bioavailability. The benzoic acid group contributes to the compound's acidity and potential for forming hydrogen bonds, which are critical in drug design. The ethoxy bridge serves as a linker, facilitating interactions between the two functional groups and enhancing the molecule's overall reactivity.

Recent research has explored the synthesis of this compound through various routes, including nucleophilic substitution and coupling reactions. These methods have been optimized to improve yield and purity, ensuring that the compound is accessible for further studies. The synthesis process has been detailed in several peer-reviewed journals, with particular emphasis on the use of eco-friendly solvents and catalysts to align with green chemistry principles.

In terms of applications, 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid has shown promise in the development of pharmaceutical agents. Studies have demonstrated its ability to inhibit certain enzymes associated with inflammatory processes, suggesting its potential as an anti-inflammatory drug. Additionally, its role as a precursor in the synthesis of more complex molecules has been explored, further expanding its utility in medicinal chemistry.

The compound's stability under various conditions has also been investigated. Research indicates that it exhibits good thermal stability and moderate solubility in organic solvents, making it suitable for formulation into various drug delivery systems. Its pharmacokinetic properties, including absorption and metabolism, have been studied in preclinical models, providing valuable insights into its potential efficacy and safety profiles.

In conclusion, 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid (CAS No. 923173-87-9) represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. With ongoing research focusing on its synthesis, properties, and biological activity, this compound holds significant potential for advancing drug discovery and development.

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